3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline
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Overview
Description
3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is an organic compound that features a pyrazole ring substituted with a methoxymethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxymethyl group and the aniline moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methoxymethyl group can be introduced via methylation reactions using methanol and suitable catalysts under mild conditions . The aniline moiety can be introduced through nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and reagents are selected based on their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Reagents like sodium amide in ammonia are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)phenol
- 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)benzene
Uniqueness
3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is unique due to the presence of both the methoxymethyl group and the aniline moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[1-(methoxymethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3 |
InChI Key |
NZLFMNZYHWYYGL-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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